molecular formula C26H17N3O3 B2934179 3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile CAS No. 220957-67-5

3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile

Cat. No.: B2934179
CAS No.: 220957-67-5
M. Wt: 419.44
InChI Key: HAMJIBYYOWBLIX-UHFFFAOYSA-N
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Description

The compound “3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile” is a chemical substance with the molecular formula C27H23NO5 . It is also known as "3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7,7-dimethyl-5,6,7,8-tetrahydro-2H-chromene-2,5-dione" .


Molecular Structure Analysis

The molecular structure of this compound is complex with multiple functional groups. Unfortunately, the specific structural details are not available in the current resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 617.4±55.0 °C and a predicted density of 1.30±0.1 g/cm3 . Its pKa value is predicted to be -2.94±0.70 .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

This compound is used as a precursor in the synthesis of a range of heterocyclic derivatives. For example, Elkholy (2007) demonstrated its role in generating pyrazolo[3,4-b]quinolines and benzo[b][1,8]naphthyridine derivatives through reactions with hydrazine hydrate, phenylisothiocyanate, or benzoyl chloride. These derivatives have potential applications in medicinal chemistry due to their structural diversity (Elkholy, 2007).

Photovoltaic Properties

Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of quinoline derivatives, indicating their utility in organic–inorganic photodiode fabrication. The study highlights the potential of these compounds in the development of new materials for solar energy conversion (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antibacterial Activity

Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives from similar compounds and evaluated their antibacterial activity. This suggests potential applications in the development of new antimicrobial agents (Rostamizadeh et al., 2013).

Organic Electronics

The structural and optical properties of quinoline derivatives have been investigated for their applications in organic electronics, particularly in thin film formation for electronic devices. These studies suggest that the derivatives of the initial compound could be beneficial in developing materials with desirable electronic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).

Novel Synthetic Pathways

Abdallah et al. (2009) and other researchers have developed novel synthetic pathways involving this compound, leading to the creation of tetra- and penta-heterocyclic compounds incorporated with isoquinoline moiety. These synthetic strategies enhance the toolbox of organic chemists, enabling the creation of complex molecules for various applications (Abdallah, Hassaneen, & Abdelhadi, 2009).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources . Therefore, it is recommended to handle it with the same precautions as for other chemical substances.

Future Directions

The future directions for the research and application of this compound are not specified in the available resources .

Properties

IUPAC Name

3-[[(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-4-oxoquinolizine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O3/c27-16-20-15-22(26(32)29-14-8-7-13-23(20)29)28-17-21(24(30)18-9-3-1-4-10-18)25(31)19-11-5-2-6-12-19/h1-15,17,30H/b24-21+,28-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSABGWCVJUVQJL-VGXWBGKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C=NC2=CC(=C3C=CC=CN3C2=O)C#N)C(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C=NC2=CC(=C3C=CC=CN3C2=O)C#N)\C(=O)C4=CC=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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